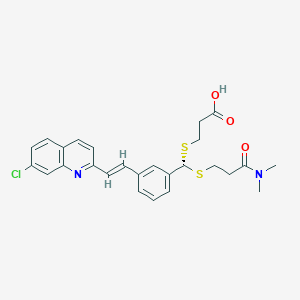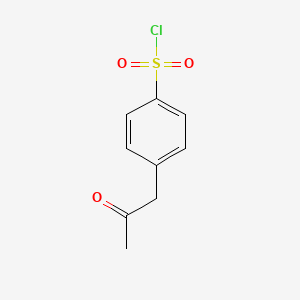
4-(2-Oxopropyl)benzene-1-sulfonyl chloride
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
4-(2-Oxopropyl)benzene-1-sulfonyl chloride is an organic compound that belongs to the class of sulfonyl chlorides. These compounds are characterized by the presence of a sulfonyl chloride group attached to a benzene ring. The compound is used in various chemical reactions and has applications in scientific research, particularly in the fields of chemistry and biology.
Méthodes De Préparation
Synthetic Routes and Reaction Conditions
Phosphorus Pentachloride Method: This method involves the reaction of phosphorus pentachloride with benzenesulfonic acid or its salts. The mixture is heated in an oil bath at 170–180°C for fifteen hours.
Phosphorus Oxychloride Method: Similar to the phosphorus pentachloride method, this method uses phosphorus oxychloride and sodium benzenesulfonate.
Chlorosulfonic Acid Method: In this method, chlorosulfonic acid reacts with benzene at temperatures between 20° and 25°C.
Industrial Production Methods
Industrial production of 4-(2-Oxopropyl)benzene-1-sulfonyl chloride typically involves large-scale reactions using the methods mentioned above. The choice of method depends on the availability of reagents and the desired purity of the final product.
Analyse Des Réactions Chimiques
Types of Reactions
Electrophilic Aromatic Substitution: The compound can undergo electrophilic aromatic substitution reactions, where the sulfonyl chloride group acts as an electron-withdrawing group, making the benzene ring less reactive towards electrophiles.
Nucleophilic Substitution: The sulfonyl chloride group can be replaced by nucleophiles such as amines, alcohols, or thiols, leading to the formation of sulfonamides, sulfonates, or sulfonyl thiols.
Common Reagents and Conditions
Electrophilic Aromatic Substitution: Common reagents include bromine, chlorine, and nitric acid.
Nucleophilic Substitution: Reagents include amines, alcohols, and thiols.
Major Products Formed
Sulfonamides: Formed by the reaction of the compound with amines.
Sulfonates: Formed by the reaction with alcohols.
Sulfonyl Thiols: Formed by the reaction with thiols.
Applications De Recherche Scientifique
4-(2-Oxopropyl)benzene-1-sulfonyl chloride has several applications in scientific research:
Mécanisme D'action
The mechanism of action of 4-(2-Oxopropyl)benzene-1-sulfonyl chloride involves the formation of a covalent bond with the target molecule. In the case of enzyme inhibition, the compound reacts with the active site of the enzyme, forming a stable complex that prevents the enzyme from catalyzing its substrate . This mechanism is particularly effective for serine proteases, where the sulfonyl chloride group reacts with the serine residue in the active site .
Comparaison Avec Des Composés Similaires
Similar Compounds
Pefabloc SC: A sulfonyl fluoride compound used as a serine protease inhibitor.
4-(2-Oxo-1-pyrrolidinyl)benzenesulfonyl chloride: Another sulfonyl chloride compound with similar applications.
Uniqueness
4-(2-Oxopropyl)benzene-1-sulfonyl chloride is unique due to its specific structure, which allows it to form stable complexes with target molecules. This makes it particularly effective as an enzyme inhibitor, especially for serine proteases .
Propriétés
Numéro CAS |
89313-31-5 |
|---|---|
Formule moléculaire |
C9H9ClO3S |
Poids moléculaire |
232.68 g/mol |
Nom IUPAC |
4-(2-oxopropyl)benzenesulfonyl chloride |
InChI |
InChI=1S/C9H9ClO3S/c1-7(11)6-8-2-4-9(5-3-8)14(10,12)13/h2-5H,6H2,1H3 |
Clé InChI |
IORUQWMUNZWJRG-UHFFFAOYSA-N |
SMILES canonique |
CC(=O)CC1=CC=C(C=C1)S(=O)(=O)Cl |
Origine du produit |
United States |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![1-benzyl-3-(((tert-butyldimethylsilyl)oxy)methyl)tetrahydrofuro[3,4-c]isoxazol-6(3H)-one](/img/structure/B15246654.png)
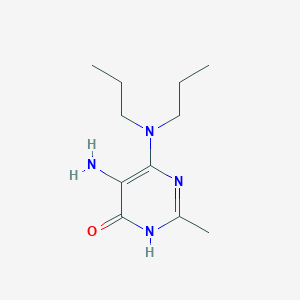
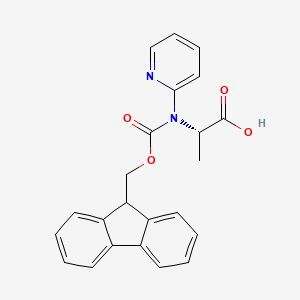
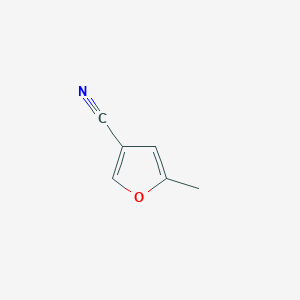
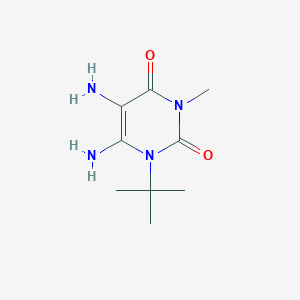
![2-((4-(2,4-Dimethylphenyl)-5-oxo-4,5-dihydro-[1,2,4]triazolo[4,3-a]quinazolin-1-yl)thio)-N-(2-methoxybenzyl)acetamide](/img/structure/B15246693.png)
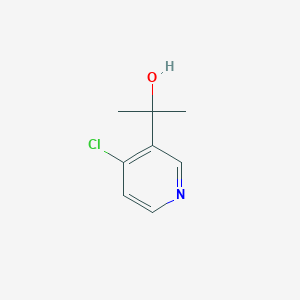
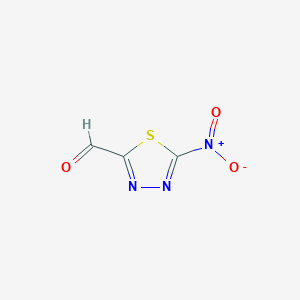
![2,6-Dichloropyrido[3,4-d]pyrimidin-4(3H)-one](/img/structure/B15246716.png)
![Pyrrolo[1,2-a]pyrazine-1,3,4(2H)-trione](/img/structure/B15246724.png)
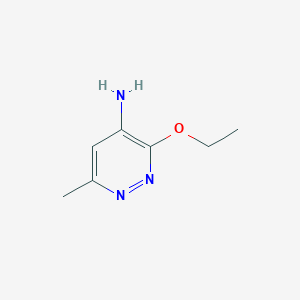
![5-Methyl-[1,2,3]triazolo[1,5-a]pyrimidin-7-ol](/img/structure/B15246736.png)

